1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C8H16N4 |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-5-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H16N4/c1-7-8(9)6-10-12(7)5-4-11(2)3/h6H,4-5,9H2,1-3H3 |
InChI Key |
BYVVRUVVSDAKPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCN(C)C)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
-
- 5-methyl-1H-pyrazol-4-amine
- 2-(dimethylamino)ethyl chloride or bromide
Base: Sodium hydroxide or potassium carbonate is commonly used to deprotonate the pyrazol-4-amine, enhancing nucleophilicity.
Solvent: Ethanol or acetonitrile are typical solvents facilitating the reaction.
Temperature: Ambient to moderate heating conditions (room temperature to reflux) depending on the solvent and scale.
Reaction Type: Nucleophilic substitution (SN2) at the alkyl halide.
This method is scalable and adaptable for industrial production, where continuous flow reactors and automated systems can optimize yield and purity. Purification is generally achieved via recrystallization or chromatographic techniques to isolate the compound in high purity.
Stepwise Preparation Details
Step 1: Synthesis of 5-Methyl-1H-pyrazol-4-amine
While commercial availability of 5-methyl-1H-pyrazol-4-amine is common, it can be synthesized via condensation reactions involving β-ketonitriles and hydrazines, a versatile method for 5-aminopyrazoles. For example, β-ketonitriles can be reacted with hydrazine hydrate under mild conditions to yield 5-aminopyrazole derivatives, which can be further methylated at the 5-position if necessary.
Step 2: Alkylation with 2-(Dimethylamino)ethyl Halide
The key alkylation step involves reacting 5-methyl-1H-pyrazol-4-amine with 2-(dimethylamino)ethyl chloride in the presence of a base. The base deprotonates the amine group, increasing its nucleophilicity to attack the electrophilic carbon of the alkyl halide, displacing the chloride ion and forming the desired N-substituted product.
| Parameter | Typical Conditions |
|---|---|
| Base | Sodium hydroxide or K2CO3 |
| Solvent | Ethanol or acetonitrile |
| Temperature | Room temperature to reflux |
| Reaction time | Several hours (4-12 h) |
| Molar ratio | 1:1 to 1:1.5 (amine:alkyl halide) |
| Purification method | Recrystallization or chromatography |
Alternative Synthetic Routes and Modifications
Combinatorial Synthesis: Using resin-bound intermediates, 5-aminopyrazoles can be synthesized and cleaved from solid supports, facilitating library generation for drug screening.
Hydrazine-Based Cyclization: The pyrazole ring can be constructed by cyclization of β-ketonitriles with hydrazine derivatives, which may then be functionalized at the 1-position with the dimethylaminoethyl group in subsequent steps.
Functional Group Transformations: The dimethylamino group can be subjected to oxidation (e.g., with hydrogen peroxide) to form N-oxides or reduction reactions to modify other substituents on the pyrazole ring, although these are post-synthetic modifications rather than preparation steps.
Research Findings and Analytical Data
Yields: The nucleophilic substitution alkylation typically affords moderate to high yields (>70%), depending on reaction conditions and purity of starting materials.
Spectroscopic Characterization:
- NMR: Characteristic signals for methyl groups at 5-position and dimethylaminoethyl substituent protons.
- Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the target compound.
- IR Spectroscopy: NH and aromatic pyrazole ring vibrations confirm structure.
Purity and Isolation: Purification by recrystallization or flash chromatography yields analytically pure samples suitable for further applications.
Summary Table of Preparation Methods
Industrial Considerations
Scale-up: Reaction conditions are optimized for large-scale synthesis using continuous flow reactors to improve heat and mass transfer.
Purification: Industrial processes employ crystallization or chromatographic steps to ensure high purity, essential for pharmaceutical applications.
Safety and Environmental: Use of safer solvents and bases is preferred; handling of alkyl halides requires appropriate precautions.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing any functional groups present on the pyrazole ring.
Substitution: The dimethylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: N-oxides of the pyrazole ring.
Reduction: Reduced derivatives of the pyrazole ring.
Substitution: Substituted pyrazole derivatives with different functional groups replacing the dimethylamino group.
Scientific Research Applications
Chemistry
1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-amine serves as a building block for synthesizing more complex molecules, especially in the development of heterocyclic compounds. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that pyrazole derivatives can act against various cancer cell lines. For instance, modifications to the pyrazole structure have been linked to enhanced anticancer activity .
Case Study: Anticancer Activity
A study investigated the synthesis of novel pyrazole derivatives and their biological activities. The findings suggested that specific N-substitutions on pyrazolone compounds could lead to significant anticancer effects, indicating that this compound could be a candidate for further development in oncology .
Medicinal Chemistry
In medicinal applications, this compound is explored as a pharmaceutical intermediate for developing new drugs. Its ability to interact with biological targets makes it a valuable candidate for drug discovery initiatives aimed at treating various diseases .
Industrial Applications
The compound is also utilized in the production of specialty chemicals and materials , including polymers and dyes. Its chemical properties allow it to be incorporated into formulations that require specific functional characteristics.
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylaminoethyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The pyrazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
a) 5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives (Compounds 11a, 11b, 7a, 7b)
- Structural Differences: These compounds feature a 5-amino-3-hydroxy substituent on the pyrazole ring, contrasting with the 5-methyl and 4-amine groups in the target compound. The hydroxy group introduces hydrogen-bonding capacity, while the dimethylaminoethyl chain in the target compound enhances lipophilicity and basicity .
- Synthesis: Synthesized via refluxing with malononitrile or ethyl cyanoacetate in 1,4-dioxane and triethylamine. The target compound likely requires different alkylation steps to introduce the dimethylaminoethyl group .
- Applications: Hydroxy-substituted pyrazoles (e.g., 11a, 11b) are intermediates in heterocyclic drug synthesis, whereas the dimethylaminoethyl group in the target compound may improve blood-brain barrier penetration in CNS-targeted therapies .
b) 3-Phenyl-1-(Thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine (Compound 1)
- Structural Differences: This compound contains a fused thieno-pyrimidine ring system, increasing structural complexity compared to the simpler pyrazole core of the target compound.
- Synthesis : Prepared using Vilsmeier–Haack reagent (DMF + POCl₃) and ammonium carbonate, highlighting divergent synthetic pathways for fused-ring systems vs. alkylated pyrazoles .
- Applications : Fused-ring systems are common in kinase inhibitors, while the target compound’s simpler structure may favor metabolic stability .
Dimethylamino-Containing Heterocycles
a) Pirimicarb (2-Dimethylamino-5,6-dimethylpyrimidinyl-4-N,N-dimethylcarbamate)
- Structural Differences: Pirimicarb has a pyrimidine core with dimethylamino and carbamate groups, differing from the pyrazole backbone of the target compound.
- Applications : Pirimicarb is a carbamate insecticide, whereas the target compound’s pyrazole-amine structure may align with antimicrobial or antitumor applications .
b) Ethyl 4-(Dimethylamino) Benzoate vs. 2-(Dimethylamino) Ethyl Methacrylate
- Reactivity: Ethyl 4-(dimethylamino) benzoate exhibits higher reactivity in resin polymerization than 2-(dimethylamino) ethyl methacrylate due to electron-donating effects of the benzoate ester. This suggests that the position and conjugation of the dimethylamino group critically influence chemical behavior .
- Relevance to Target Compound: The dimethylaminoethyl chain in the target compound may similarly enhance electron density on the pyrazole ring, promoting nucleophilic substitution reactions .
Triazole and Imidazole Hybrids
a) 4-{4-[3-(1H-Imidazol-1-yl)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine (OAM)
- Applications : Such hybrids are explored as enzyme inhibitors, whereas the target compound’s simpler structure may offer synthetic accessibility .
Comparative Data Table
Key Findings and Implications
- Synthetic Accessibility: Unlike fused-ring systems (e.g., thieno-pyrimidine hybrids), the target compound’s synthesis is likely more straightforward, favoring scalability .
- Functional Versatility: The amine and dimethylamino groups provide sites for further derivatization, positioning the compound as a versatile intermediate in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
